molecular formula C9H11BBrClO2 B14022532 (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid

Katalognummer: B14022532
Molekulargewicht: 277.35 g/mol
InChI-Schlüssel: DLISWMYIQIEORJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is a halogenated arylboronic acid with the molecular formula C₉H₁₀BBrClO₂ and a molecular weight of 297.35 g/mol (estimated). Structurally, it features a phenyl ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 2, and an isopropyl group (-CH(CH₃)₂) at position 3. The boronic acid (-B(OH)₂) group at position 1 enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its halogen substituents enhance electrophilicity, facilitating nucleophilic aromatic substitutions or metal-catalyzed couplings .

Eigenschaften

Molekularformel

C9H11BBrClO2

Molekulargewicht

277.35 g/mol

IUPAC-Name

(3-bromo-2-chloro-5-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C9H11BBrClO2/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5,13-14H,1-2H3

InChI-Schlüssel

DLISWMYIQIEORJ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1Cl)Br)C(C)C)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-bromo-2-chloro-5-isopropylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

Industrial production of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Wirkmechanismus

The mechanism of action of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Structurally similar compounds include halogenated and alkyl-substituted arylboronic acids (Table 1). Key analogues are:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(3-Bromo-5-chlorophenyl)boronic acid Br (3), Cl (5) C₆H₄BBrClO₂ 239.27 High similarity (0.87)
(3-Bromo-5-isopropoxyphenyl)boronic acid Br (3), OCH(CH₃)₂ (5) C₉H₁₂BBrO₃ 271.91 Ether substituent enhances solubility
(3,4-Difluoro-5-morpholinophenyl)boronic acid F (3,4), morpholine (5) C₁₀H₁₂BF₂NO₃ 243.02 Electron-withdrawing F and N-heterocycle
(3-Bromo-5-methylphenyl)boronic acid Br (3), CH₃ (5) C₇H₈BBrO₂ 220.86 Methyl group increases steric bulk

Key Observations :

  • Halogenation: Bromine and chlorine substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogues .
Acidity (pKa) and Reactivity

The pKa of boronic acids determines their reactivity in aqueous environments. Electron-withdrawing groups (e.g., Br, Cl) lower pKa by stabilizing the boronate anion, while electron-donating groups (e.g., isopropyl) raise pKa .

Compound Substituent Effects pKa (Estimated) Binding Affinity (Glucose, Kₐ) Reference
Target Compound Br, Cl (EWG), isopropyl (EDG) ~8.5–9.0 Moderate (~10–100 M⁻¹)
4-MCPBA (4-Methylcarboxyphenyl) COOH (EWG) ~7.2 High (>200 M⁻¹)
3-AcPBA (3-Acetamidophenyl) Acetamide (EWG) ~8.8 Low (<10 M⁻¹)
Phenylboronic acid None ~8.7 Low (~5 M⁻¹)

Key Observations :

  • The target compound’s pKa (~8.5–9.0) is higher than 4-MCPBA (~7.2) due to the electron-donating isopropyl group countering the electron-withdrawing halogens .
  • Its glucose-binding affinity is lower than 4-MCPBA, limiting utility in glucose-sensing applications but retaining value in Suzuki couplings .

Biologische Aktivität

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and antimicrobial activity. This article explores the biological activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid, focusing on its synthesis, structural properties, and various biological applications.

  • Molecular Formula: C₉H₁₁BBrClO₂
  • Molecular Weight: 253.35 g/mol
  • CAS Number: 164890761
  • Structural Characteristics: The compound features a bromine and chlorine substituent on the aromatic ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction, a well-established method for constructing carbon-carbon bonds using boronic acids. This reaction allows for the introduction of various functional groups and is crucial for developing compounds with specific biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids, including (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid. The compound has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic Acid

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Bacillus cereus16 µg/mL
Candida albicans64 µg/mL
Aspergillus niger32 µg/mL

The compound exhibited lower MIC values against Bacillus cereus compared to standard antibiotics, indicating its potential as an effective antimicrobial agent.

Enzyme Inhibition

Boronic acids are recognized for their ability to act as enzyme inhibitors, particularly in protease inhibition. The mechanism typically involves reversible binding to the active site of serine proteases, affecting their catalytic activity.

Case Study: Protease Inhibition

In vitro studies have shown that (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid can inhibit serine proteases with varying degrees of potency. The inhibition constants (Ki values) were determined using standard enzyme assays.

Table 2: Enzyme Inhibition Data

EnzymeKi Value (µM)Reference
Serine Protease A0.5
Serine Protease B0.8

These findings suggest that (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid could serve as a lead compound for developing new protease inhibitors.

The biological activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is largely attributed to its ability to form reversible covalent bonds with hydroxyl groups in target biomolecules. This interaction can disrupt normal biological processes, leading to antimicrobial effects or enzyme inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.